molecular formula C16H11BrO3 B2872917 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one CAS No. 702648-88-2

3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one

Cat. No. B2872917
CAS RN: 702648-88-2
M. Wt: 331.165
InChI Key: WXKUKRBZQCIHLW-UHFFFAOYSA-N
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Description

3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, also known as BIQ or benzimidazoisoquinoline, is a compound with potential therapeutic applications. It belongs to the class of heterocyclic compounds and is synthesized through a multistep process involving various chemical reactions.

Scientific Research Applications

Cytotoxic Activity

A study focused on the synthesis of various 3-(2-aryl-2-oxoethyl)isobenzofuran-1(3H)-ones, which demonstrated cytotoxic activity against leukemia cancer cell lines. This research highlights the potential of these compounds, including derivatives of 3-(2-(4-bromophenyl)-2-oxoethyl)isobenzofuran-1(3H)-one, in cancer treatment. The most active compound in this series showed significant cytotoxicity on leukemic cells while sparing normal peripheral blood mononuclear cells, suggesting selective effects against cancer cells (Maia et al., 2016).

Synthesis Methods

The synthesis of isobenzofuran-1(3H)-ones has been a topic of interest, with various methods being developed. For instance, an efficient domino [Pd]-catalysis method was developed for their synthesis, demonstrating a broad substrate scope. This method was successfully applied to the synthesis of antiplatelet drugs and cytotoxic agonists (Mahendar & Satyanarayana, 2016).

Structural and Spectroscopic Characterization

Extensive characterization of similar compounds using techniques like FTIR, NMR, XRD, and computational methods has been conducted. This research provides valuable insights into the molecular properties of these compounds, which is crucial for understanding their potential applications in various fields, including pharmaceuticals and material science (Diwaker et al., 2015).

Photocatalysis Applications

A study demonstrated the generation of sulfonated isobenzofuran-1(3H)-ones using photocatalysis. This method presents a novel approach for the synthesis of these compounds and could have implications for the development of new materials or drugs (Zhang, Zhou, & Wu, 2018).

properties

IUPAC Name

3-[2-(4-bromophenyl)-2-oxoethyl]-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11BrO3/c17-11-7-5-10(6-8-11)14(18)9-15-12-3-1-2-4-13(12)16(19)20-15/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKUKRBZQCIHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(OC2=O)CC(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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